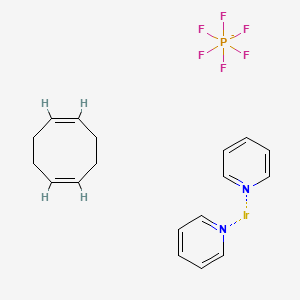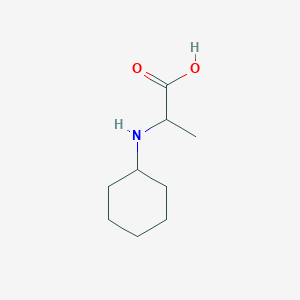
Boc-L-Thr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-threonine: is a derivative of the amino acid threonine, commonly used in peptide synthesis. It is known for its role as a protecting group for the amino group in peptide synthesis, ensuring that the amino group does not react during the formation of peptide bonds. The compound has the molecular formula C9H17NO5 and a molecular weight of 219.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-threonine typically involves the protection of the amino group of L-threonine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of N-(tert-Butoxycarbonyl)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Coupling Reactions: N-(tert-Butoxycarbonyl)-L-threonine can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid in dioxane.
Coupling: N,N’-diisopropylcarbodiimide, N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide.
Major Products Formed:
Deprotection: L-threonine.
Coupling: Peptides with extended amino acid chains.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-threonine is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mechanism of Action
The primary function of N-(tert-Butoxycarbonyl)-L-threonine is to protect the amino group during peptide synthesis. The Boc group prevents unwanted reactions at the amino site, allowing for selective peptide bond formation. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-L-serine
- N-(tert-Butoxycarbonyl)-L-tyrosine
- N-(tert-Butoxycarbonyl)-L-leucine
Comparison: N-(tert-Butoxycarbonyl)-L-threonine is unique due to the presence of a hydroxyl group on the side chain, which can participate in hydrogen bonding and influence the folding and stability of peptides. This distinguishes it from other Boc-protected amino acids like N-(tert-Butoxycarbonyl)-L-serine, which lacks the additional chiral center, and N-(tert-Butoxycarbonyl)-L-tyrosine, which has an aromatic side chain .
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5?,6-/m1/s1 |
InChI Key |
LLHOYOCAAURYRL-PRJDIBJQSA-N |
Isomeric SMILES |
CC([C@H](C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B15286480.png)
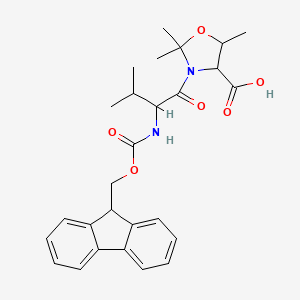
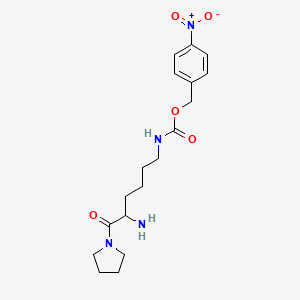
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
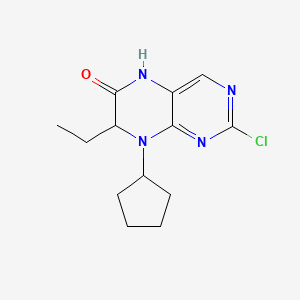

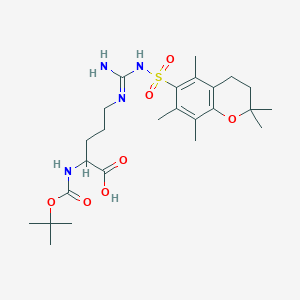
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)
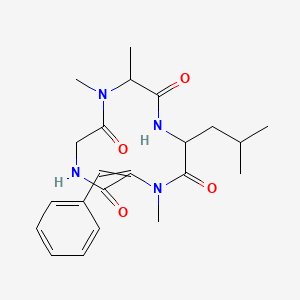
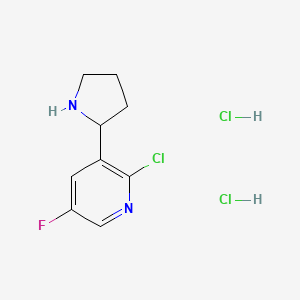
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)
